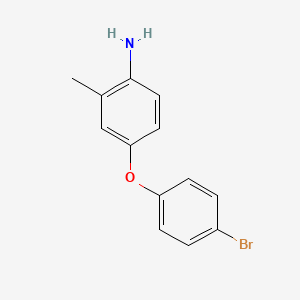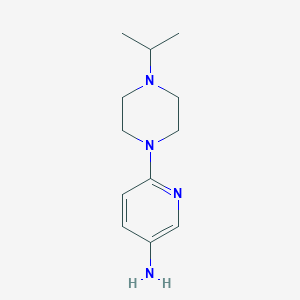
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine
概要
説明
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine, also known as 6-IPPA, is a chemical compound that is used in a wide range of scientific applications. 6-IPPA is a derivative of piperazine, an organic compound that is found naturally in certain plants, fungi, and bacteria. 6-IPPA is a versatile compound that has been used in organic synthesis and as a reagent in biochemical and physiological experiments.
科学的研究の応用
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a building block for the synthesis of peptides and other biologically active molecules. In addition, 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has been used as a ligand in biochemical and physiological experiments. For example, it has been used to study the binding of proteins to their receptors and to investigate the effects of drugs on cell signaling pathways.
作用機序
The mechanism of action of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine is not fully understood. However, it is believed that the compound binds to certain proteins, including G-protein coupled receptors, and modulates their activity. In addition, 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has been shown to interact with other molecules, such as cyclic nucleotides, and may play a role in regulating cell signaling pathways.
Biochemical and Physiological Effects
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of certain enzymes, such as cyclic nucleotide phosphodiesterases, and can modulate the activity of other proteins, such as G-protein coupled receptors. In addition, 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has been shown to have anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has several advantages for use in laboratory experiments. It is relatively stable, has a low cost, and is soluble in a variety of solvents. In addition, the compound is easily synthesized and can be used in a wide range of experiments. However, 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has some limitations, such as a low solubility in water and a low affinity for certain proteins.
将来の方向性
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has a wide range of potential future applications. For example, it could be used to study the binding of proteins to their receptors and to investigate the effects of drugs on cell signaling pathways. In addition, 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine could be used as a starting material for the synthesis of other compounds, such as peptides, and as a reagent in organic synthesis. Finally, 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine could be used to study the effects of drugs on biochemical and physiological processes, such as inflammation and cancer.
特性
IUPAC Name |
6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(13)9-14-12/h3-4,9-10H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMTYIZZCGHGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


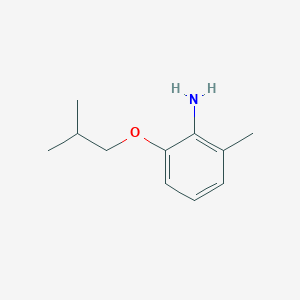
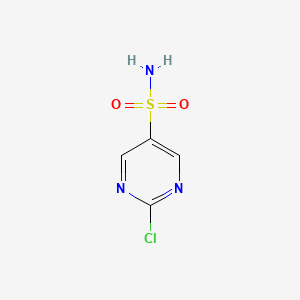

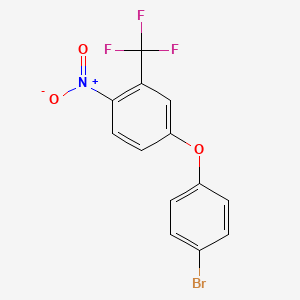
![2-[Methyl-(1-methyl-piperidin-4-yl)-amino]-ethanol](/img/structure/B1386268.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1386269.png)

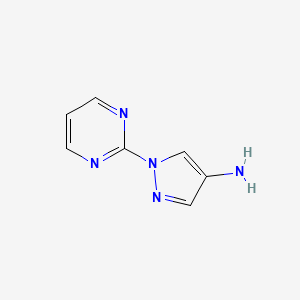
![6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386274.png)
![3-Chloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386275.png)

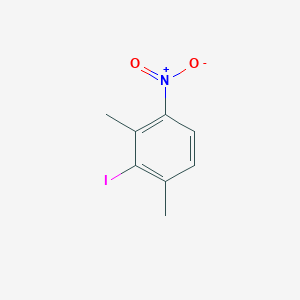
![2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1386279.png)
